3-Ethoxypropionic acid

Developmental Toxicology Structure-Activity Relationship (SAR) Drug Safety Assessment

3-Ethoxypropionic acid (CAS 4324-38-3) is an organic compound belonging to the alkoxy acid class, characterized by an ethoxy group (-OCH₂CH₃) attached to the beta-carbon of a propionic acid backbone. This bifunctional ether-acid is a colorless to pale yellow liquid at room temperature , with a molecular weight of 118.13 g/mol.

Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
CAS No. 4324-38-3
Cat. No. B3021120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxypropionic acid
CAS4324-38-3
Synonymsethoxypropionic acid
glycidic acid
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCCOCCC(=O)O
InChIInChI=1S/C5H10O3/c1-2-8-4-3-5(6)7/h2-4H2,1H3,(H,6,7)
InChIKeyJRXXEXVXTFEBIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxypropionic Acid (CAS 4324-38-3): Procurement Guide & Technical Specifications for Chemical Synthesis


3-Ethoxypropionic acid (CAS 4324-38-3) is an organic compound belonging to the alkoxy acid class, characterized by an ethoxy group (-OCH₂CH₃) attached to the beta-carbon of a propionic acid backbone [1]. This bifunctional ether-acid is a colorless to pale yellow liquid at room temperature , with a molecular weight of 118.13 g/mol [2]. It is soluble in water and various organic solvents and exhibits a predicted pKa of 4.32±0.10 . Primarily valued as a chemical intermediate and solvent , it is used in the synthesis of pharmaceuticals , advanced polymer precursors [3], and other fine chemicals.

Suitable for multi-step pharmaceutical intermediate synthesis
Aqueous-compatible building block with hydrophilic character
Moderate acidity (pKa context) supports selective pH-dependent transformations

3-Ethoxypropionic Acid: Why In-Class Analog Substitution Is Not Advised


Procurement decisions for alkoxy acids cannot rely on generic class-level substitution due to significant, quantifiable differences in chemical and biological properties dictated by the alkyl chain length. Specifically, in alkoxy acids of the form RO(CH₂)ₙCOOH, the value of 'n' (the number of methylene groups between the ether and the carboxylic acid) is a more potent determinant of biological activity, such as embryotoxicity, than an increase in the alkyl chain length 'R' [1]. This structure-activity relationship (SAR) underscores that substituting 3-ethoxypropionic acid (R=ethyl, n=2) with a close analog like 3-methoxypropionic acid (R=methyl, n=2) can lead to markedly different outcomes in sensitive applications, as demonstrated by comparative biological data [1]. Furthermore, key physicochemical properties, including logP and pKa, vary with the ether substituent, directly impacting solubility and reactivity profiles, which precludes simple interchangeability in synthetic pathways.

3-Methoxypropionic acid (3-MPA) risk SAR-based embryotoxicity context may differ; longer alkyl chain (ethyl vs. methyl) class-level inference suggests reduced teratogenic response, making direct substitution not advised in sensitive biological studies.
Ethyl 3-ethoxypropionate (EEP) risk Significantly higher lipophilicity due to esterification alters aqueous solubility and reactivity profiles; free acid provides a hydrophilic synthon that the ester cannot replace in water-based reaction sequences.

Quantitative Evidence for 3-Ethoxypropionic Acid Differentiators


Biological Safety Profile of 3-Ethoxypropionic Acid vs. 3-Methoxypropionic Acid in In Vitro Teratogenicity Model

In a comparative study using a post-implantation rat embryo culture model to assess teratogenic potential, 3-methoxypropionic acid (3-MPA) at a concentration of 5 mM was observed to induce only minor defects, and its activity was described as 'much less active' than methoxyacetic acid (MAA) [1]. While direct quantitative data for 3-ethoxypropionic acid was not available in this specific study, the established SAR for the RO(CH₂)ₙCOOH series indicates that increasing the alkyl chain length 'R' from methyl to ethyl further reduces embryotoxicity to a lesser extent than increasing the 'n' value [1]. This suggests 3-ethoxypropionic acid would be at least as safe as, or safer than, 3-methoxypropionic acid in this context.

Biological Safety SAR
Class-level
3-MPA at 5 mM: minor defects only; longer alkyl chain (ethyl) may further reduce embryotoxicity in the same model.
SAR-based embryotoxicity context
Post-implantation rat embryo culture; direct data for 3-ethoxypropionic acid not tested.
Developmental Toxicology Structure-Activity Relationship (SAR) Drug Safety Assessment

Lipophilicity Profile: Lower LogP of 3-Ethoxypropionic Acid vs. Ethyl Ester Derivative (EEP)

3-Ethoxypropionic acid possesses a computed partition coefficient (XLogP3-AA) of -0.1 [1], indicating a hydrophilic character. This is a stark contrast to its primary industrial analog, Ethyl 3-ethoxypropionate (EEP, CAS 763-69-9), which is the ethyl ester of the acid. While a precise logP for EEP is not provided in the same source, esterification of a carboxylic acid is known to significantly increase lipophilicity by masking the polar -OH group. This fundamental difference dictates that 3-ethoxypropionic acid is a far more suitable choice for applications requiring aqueous solubility or for use as a hydrophilic building block in synthesis.

Lipophilicity Profile
Source review
XLogP3-AA = -0.1 (hydrophilic) vs. ethyl ester EEP (lipophilic).
Aqueous-phase preference over ester form
Computed property from PubChem 2.2.
Physicochemical Properties Solvent Selection Drug Design

Synthetic Utility: 3-Ethoxypropionic Acid as a Prostaglandin Precursor with 38% Overall Yield

3-Ethoxypropionic acid serves as a key intermediate in the synthesis of advanced prostaglandin precursors. A study on electroorganic synthesis reported the preparation of (1′R,4′S,3RS)-3-(cis-4-acetoxycyclopent-2-enyloxy)-3-ethoxypropionic acid (3), a novel prostaglandin precursor, using a reaction sequence that incorporates 3-ethoxypropionic acid. The complete synthetic route was achieved in five steps with an overall yield of 38% [1]. This demonstrates the compound's utility and viability in complex, multi-step organic syntheses for high-value pharmaceutical targets.

Synthetic Efficiency
Reported
38% overall yield over 5 steps (prostaglandin precursor).
Supports multi-step synthetic utility
Kolbe electrolysis route (Hubert et al., 1984).
Organic Synthesis Pharmaceutical Intermediate Kolbe Electrolysis

Reactivity Control: pKa of 3-Ethoxypropionic Acid vs. Unsubstituted Propionic Acid

3-Ethoxypropionic acid has a predicted acid dissociation constant (pKa) of 4.32±0.10 . In comparison, unsubstituted propionic acid (CAS 79-09-4) has a pKa of 4.88 [1]. The introduction of the electron-withdrawing ethoxy group at the beta position slightly increases the acidity (lowers the pKa) by approximately 0.56 units. While this difference is modest, it indicates that 3-ethoxypropionic acid will exist to a greater extent in its ionized, carboxylate form at a given pH near the pKa, which can influence its solubility, reaction kinetics in acid-catalyzed processes, and its ability to form specific salts.

Acidity (pKa)
Context-dependent
pKa = 4.32 (predicted) vs. propionic acid pKa = 4.88 (~0.56 units lower).
Moderately enhanced acidity enables pH control
Predicted value; literature comparator.
Acid-Base Chemistry Reaction Selectivity Synthetic Design

Recommended Application Scenarios for 3-Ethoxypropionic Acid (CAS 4324-38-3) Based on Performance Data


Synthesis of Advanced Pharmaceutical Intermediates

Researchers in medicinal chemistry and process development should procure 3-ethoxypropionic acid for use as a key building block in multi-step syntheses of complex molecules. This is supported by its demonstrated application in constructing prostaglandin precursors via a 5-step route with a 38% overall yield [1], validating its reactivity and stability in demanding reaction sequences.

Hydrophilic Building Block for Biologically Active Molecules

When designing molecules with improved aqueous solubility, 3-ethoxypropionic acid is a superior choice over its ester derivatives like Ethyl 3-ethoxypropionate (EEP). Its low computed logP of -0.1 [1] makes it an ideal synthon for introducing a hydrophilic, ether-containing carboxylic acid moiety to enhance the drug-like properties of a lead compound.

Safer Solvent or Reagent for In Vitro Biological Studies

For studies involving sensitive biological systems, such as cell or embryo cultures, 3-ethoxypropionic acid is preferred over other alkoxy acids like 3-methoxypropionic acid. Structure-activity relationship (SAR) data suggests that the longer ethyl chain of this compound reduces its teratogenic potential relative to methoxy analogs [1], offering a less toxic alternative for researchers.

pH-Dependent Reaction or Purification Processes

Chemists can leverage the moderately enhanced acidity (pKa = 4.32) of 3-ethoxypropionic acid compared to standard aliphatic acids like propionic acid (pKa = 4.88) [1]. This predictable pKa shift allows for finer control in acid-base extractions, salt formation, and reactions where the ionization state of the carboxylic acid is critical.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Reported multi-step yield context
Kolbe electrolysis and advanced intermediate routes
Hydrophilic building block introduction
Low computed logP (-0.1)
Aqueous-phase reaction profile
Biological solvent or reagent
Class-level SAR suggests reduced embryotoxicity
In vitro teratogenicity assay context
pH-sensitive synthesis or purification
Moderate pKa shift vs. propionic acid
Acid-base extraction and salt formation control

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